molecular formula C7H9NO2 B1293597 2,6-Dimethoxypyridine CAS No. 6231-18-1

2,6-Dimethoxypyridine

Cat. No.: B1293597
CAS No.: 6231-18-1
M. Wt: 139.15 g/mol
InChI Key: IBTGEEMBZJBBSH-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the 2nd and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Biochemical Analysis

Biochemical Properties

2,6-Dimethoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can act as a ligand, binding to specific proteins and influencing their function .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects can persist even after the compound has been removed from the experimental system .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects such as liver toxicity and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications. These localizations enable this compound to effectively modulate cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxypyridine typically involves the reaction of 2,6-dibromopyridine with methanol in the presence of a base such as cesium carbonate. The reaction is catalyzed by palladium acetate and a biphosphine ligand. The mixture is heated to 80°C and stirred overnight. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of diatomaceous earth. The crude product is then purified using flash chromatography to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to 2,6-dimethoxypiperidine.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2,6-Dimethoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine involves its interaction with molecular targets such as enzymes and receptors. As a Lewis base, it can donate electron pairs to form coordination complexes with metal ions. This property is exploited in catalysis and in the stabilization of reactive intermediates in organic synthesis. Additionally, its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 2,6-Dihydroxypyridine
  • 2,6-Dichloropyridine
  • 2,4-Dimethoxypyrimidine
  • 2,6-Dimethoxypyridine-3-carboxaldehyde

Comparison: this compound is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to other pyridine derivatives. For instance, 2,6-Dihydroxypyridine has hydroxyl groups instead of methoxy groups, making it more hydrophilic and less reactive in certain substitution reactions. Similarly, 2,6-Dichloropyridine, with chlorine atoms, is more electrophilic and undergoes different types of reactions compared to this compound .

Properties

IUPAC Name

2,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTGEEMBZJBBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871156
Record name 2,6-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6231-18-1
Record name 2,6-Dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6231-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxypyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While 2,6-Dimethoxypyridine itself doesn't possess a specific biological target like a protein, its derivatives exhibit interesting interactions. For instance, N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) binds to the colchicine binding site on tubulin. [] This interaction disrupts microtubule assembly, leading to cell cycle arrest in the M-phase, inactivation of the Bcl-2 protein, and ultimately apoptosis through caspase pathways. []

A: this compound has the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of 1H NMR and 13C NMR for structural analysis of this compound derivatives. [, ]

A: this compound, when coordinated to tungsten in the complex TpW(NO)(PMe3)(DMP), acts as an electron-rich 2-azadiene. [] This complex readily reacts with various dienophiles, including alkenes and alkynes, to form azabicyclo[2.2.2]octadiene complexes. []

A: this compound acts as a Lewis base and enhances the catalytic activity of zinc halides in carbon dioxide/epoxide coupling reactions. [] It facilitates the production of high-molecular-weight polycarbonates and cyclic carbonates by activating the nucleophile through deprotonation. [, ] This activation is crucial for nucleophilic attack on the radical cation intermediate formed during the reaction. []

A: Yes, Frontier Molecular Orbital (FMO) calculations using the PM3 Hamiltonian within the MOPAC program were employed to study the photochemical reaction of 1-cyanonaphthalene with this compound derivatives. [] These calculations supported the proposed mechanism of a 2π+2π photocycloaddition between the two molecules. []

A: Research indicates that the electron-rich nature of this compound, attributed to its methoxy substituents, plays a crucial role in its reactivity. Replacing the methoxy groups with electron-withdrawing substituents like chlorine can significantly alter its reactivity and interaction with other molecules. [, ]

A: One study mentions that 4,4′-bis(diphenylphosphino)-2,2′,6,6′-tetramethoxy-3,3′-bipyridine, a derivative of this compound, reacts with alcohols, amines, and water, implying sensitivity to these substances. [] Storage under an inert atmosphere in a cool, ventilated area is recommended. [] Another study describes the synthesis of granules containing N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide, incorporating lactose and beta-cyclodextrin to enhance the dissolution rate. []

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